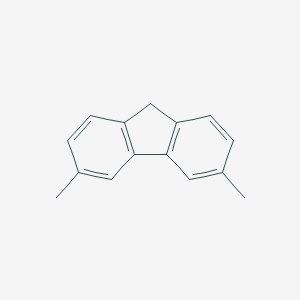

3,6-dimethyl-9H-fluorene

説明

3,6-dimethyl-9H-fluorene is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of a fluorene core with methyl groups attached to it. The compound is of interest due to its structural properties and potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related fluorene derivatives has been explored in various studies. For instance, a compound closely related to 3,6-dimethyl-9H-fluorene, namely 5,6-dimethyl-7,12-dihydro-indeno[1,2-a]fluorene, has been synthesized starting from 3,4-dimethylfluorene. This synthesis was achieved in four steps with an overall yield of 9%. The process involved starting materials such as phthalaconecarboxylic acid of Gabriel, which helped to confirm the structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of fluorene derivatives has been extensively studied. For example, the molecular and crystal structure of 1,8-dimethylfluoren-9-one, a compound similar to 3,6-dimethyl-9H-fluorene, was determined using X-ray diffractometric data. The study found that the molecule is almost planar, with the benzene rings having a mutual inclination of 178.6 degrees. The non-hydrogen atoms are closely aligned with the plane defined by the ring-joining carbons, except for the oxygen atom. The bond lengths and angles involving the methyl groups and the keto carbon were found to be very close to expected values, indicating little deviation from the standard fluorene structure .

Chemical Reactions Analysis

Although the specific chemical reactions of 3,6-dimethyl-9H-fluorene are not detailed in the provided papers, the synthesis and structural analysis of related compounds suggest that it would undergo reactions typical of aromatic hydrocarbons. These could include electrophilic aromatic substitution, where the presence of methyl groups could direct the substitution to specific positions on the fluorene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,6-dimethyl-9H-fluorene can be inferred from the properties of similar compounds. For instance, the planarity of the molecule and the bond lengths suggest that it would have a rigid structure, which could influence its melting point, boiling point, and solubility. The presence of methyl groups could make the compound more hydrophobic compared to unsubstituted fluorene. The electronic properties, such as the energy levels of the molecular orbitals, would also be affected by the substitution pattern, which could be relevant for applications in electronic materials.

科学的研究の応用

Organic Electronics and Light-Emitting Materials

3,6-Dimethyl-9H-Fluorene derivatives have been explored for their potential in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). For instance, Yu et al. (2019) synthesized two orange-red emitters based on fluorenone, showing promise for application in OLEDs due to their high external quantum efficiencies and the ability to red-shift emission maximum, attributed to the more conjugated skeleton of fluorenone (Yu et al., 2019).

Fluorescent Sensing

Fluorene derivatives are also utilized in the development of fluorescent sensors. Li et al. (2020) developed a lanthanide–organic framework based on 4,4-(9,9-dimethyl-9H-fluorene-2,7-diyl) dibenzoic acid, capable of detecting a variety of cations and anions with high efficiency and selectivity. This material was found to emit white light under ultraviolet irradiation, a property that could be advantageous in sensing applications (Li et al., 2020).

Synthesis of OLED Materials

Bai Xue-feng (2013) demonstrated the synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an important intermediate for OLED material synthesis. This research highlights the practical value of fluorene derivatives in luminescent materials and underscores their development prospects in OLED technologies (Bai, 2013).

Other Applications

Further research has explored various other applications of fluorene derivatives. For example, Nishida et al. (1989) investigated the conformational equilibria of 9-(2′-dimethylaminophenyl)-9-fluorenols and fluorenes, which have implications for understanding their behavior in different solvents and conditions, potentially influencing their use in diverse applications (Nishida et al., 1989).

将来の方向性

特性

IUPAC Name |

3,6-dimethyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-10-3-5-12-9-13-6-4-11(2)8-15(13)14(12)7-10/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTCFZXZGSLKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC3=C2C=C(C=C3)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324787 | |

| Record name | 3,6-Dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dimethyl-9H-fluorene | |

CAS RN |

7495-37-6 | |

| Record name | NSC407702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

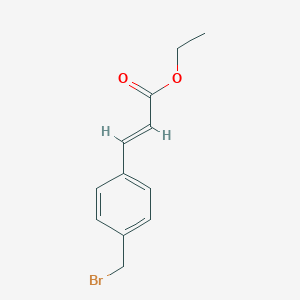

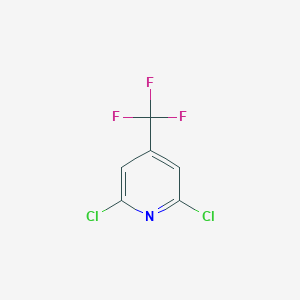

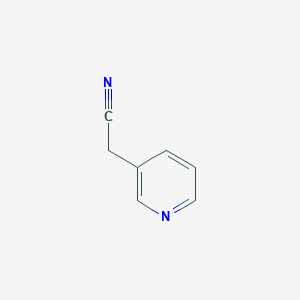

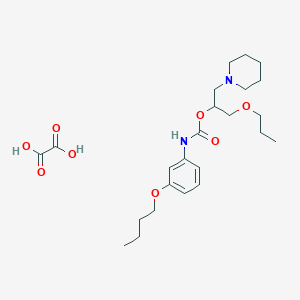

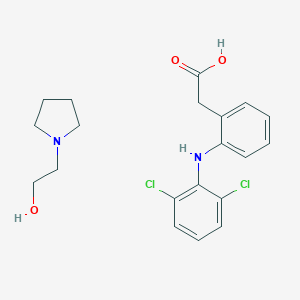

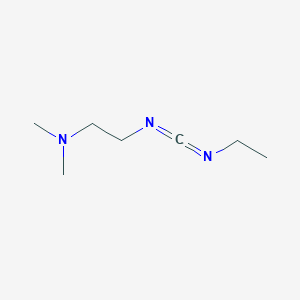

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)